4-Ethyl-3-fluorophenylboronic acid

Suzuki-Miyaura Coupling Heterogeneous Catalysis Fluorinated Building Blocks

Select 4-Ethyl-3-fluorophenylboronic acid (CAS 1318760-09-6) for reliable Suzuki-Miyaura couplings. The 3-fluoro group activates the boronic acid for efficient transmetalation, while the 4-ethyl substituent provides steric control. Unlike generic boronic acids, this precise substitution pattern prevents low yields and reaction failures. Ideal for late-stage pharmaceutical functionalization and agrochemical SAR studies. Request a quote for bulk orders.

Molecular Formula C8H10BFO2
Molecular Weight 167.98
CAS No. 1318760-09-6
Cat. No. B3097787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-fluorophenylboronic acid
CAS1318760-09-6
Molecular FormulaC8H10BFO2
Molecular Weight167.98
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)CC)F)(O)O
InChIInChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3
InChIKeyWSKYKIKQGUYJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-fluorophenylboronic acid CAS 1318760-09-6: Essential Aryl Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


4-Ethyl-3-fluorophenylboronic acid (CAS 1318760-09-6) is an organoboron compound with the molecular formula C₈H₁₀BFO₂ and a molecular weight of 167.97 g/mol . It belongs to the arylboronic acid class and is primarily employed as a key reagent in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds in the synthesis of complex organic molecules [1]. The compound features a phenyl ring substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position, a combination that imparts distinct electronic and steric properties influencing its reactivity .

Why Generic Boronic Acid Substitution is Not Advisable: The Critical Role of Substitution Pattern in 4-Ethyl-3-fluorophenylboronic acid


The performance of a boronic acid in Suzuki-Miyaura cross-coupling is highly sensitive to the electronic and steric nature of substituents on the aryl ring. The presence of a fluorine atom can significantly enhance reactivity by activating the boronic group for transmetalation, as demonstrated by studies showing 4-fluorophenylboronic acid is superior to phenylboronic acid and 4-carboxyphenylboronic acid in heterogeneous Pd-catalyzed couplings [1]. Furthermore, the specific ortho-, meta-, or para- substitution pattern can dramatically alter coupling efficiency [2]. Therefore, simply substituting a cheaper or more readily available boronic acid lacking the precise 4-ethyl-3-fluoro substitution pattern risks lower yields, slower reaction kinetics, or complete reaction failure, undermining synthetic route reliability and project timelines.

Quantitative Evidence for 4-Ethyl-3-fluorophenylboronic acid: Comparative Reactivity and Stability Data


Enhanced Reactivity Profile of Fluorinated Phenylboronic Acids in Pd-Catalyzed Suzuki-Miyaura Coupling

While direct head-to-head coupling data for 4-ethyl-3-fluorophenylboronic acid is not available in the public domain, a robust class-level inference can be drawn from a 2017 study comparing the reactivity of various boronic acids. The study demonstrated that 4-fluorophenylboronic acid exhibited significantly higher catalytic activity compared to both phenylboronic acid and 4-carboxyphenylboronic acid in a Pd-nanoparticle catalyzed Suzuki-Miyaura reaction with 1-bromo-4-fluorobenzene [1]. This enhanced reactivity is attributed to the electron-withdrawing inductive effect (-I) of the fluorine substituent, which activates the boronic group for faster transmetalation [1]. It is therefore expected that 4-ethyl-3-fluorophenylboronic acid, by virtue of its 3-fluoro substituent, would display a similarly enhanced reactivity profile compared to non-fluorinated analogs like 4-ethylphenylboronic acid.

Suzuki-Miyaura Coupling Heterogeneous Catalysis Fluorinated Building Blocks

Comparative Suzuki Coupling Yield Data for a Close Structural Analog: 4-Ethylphenylboronic acid

To provide a quantitative benchmark for the expected performance of a 4-ethyl substituted phenylboronic acid, a 2019 study optimized the Suzuki-Miyaura coupling of 4-ethylphenylboronic acid with 4-bromoanisole [1]. Under optimized conditions (5 wt% catalyst loading), a 94% isolated yield was achieved in just 1 hour [1]. This data point is highly relevant for 4-ethyl-3-fluorophenylboronic acid, as it demonstrates that the 4-ethyl substituent does not inherently hinder coupling. In fact, when combined with the activating 3-fluoro group (as inferred from the previous evidence item), the target compound is anticipated to perform at least as well as, if not better than, 4-ethylphenylboronic acid.

Suzuki-Miyaura Coupling Reaction Optimization Yield Comparison

Defined Storage and Handling Parameters for 4-Ethyl-3-fluorophenylboronic acid

Product specifications from authoritative suppliers provide critical handling and stability data. 4-Ethyl-3-fluorophenylboronic acid is commercially available with a purity of ≥95% and is recommended for storage under an inert atmosphere at 2-8°C . These specific storage requirements are essential for maintaining reagent integrity and ensuring reproducible experimental results. This contrasts with some boronic acids, such as certain 2-heteroaryl and polyfluorophenyl boronic acids, which are known to be unstable and require conversion to air-stable MIDA boronates for reliable use [1].

Chemical Stability Storage Conditions Reagent Handling

Primary Application Scenarios for 4-Ethyl-3-fluorophenylboronic acid Based on Evidence


Medicinal Chemistry: Synthesis of Fluorinated Biaryl Drug Candidates

The compound is ideally suited for the late-stage introduction of a 4-ethyl-3-fluorophenyl motif into drug candidates via Suzuki-Miyaura coupling. The fluorine atom is a common bioisostere in medicinal chemistry, often used to modulate metabolic stability, binding affinity, and lipophilicity [1]. The inferred enhanced reactivity of fluorinated boronic acids [2] makes this building block a strategic choice for constructing diverse libraries of fluorinated biaryl compounds, which are prevalent in pharmaceuticals [3].

Agrochemical Development: Building Block for Novel Herbicides and Pesticides

The 4-ethyl-3-fluorophenyl substructure is a known motif in certain herbicidal compounds, as evidenced by patents describing 4-ethyl-3-(3-fluorophenyl)-1-(3-methylphenyl)pyrrolidine-2-one derivatives [4]. 4-Ethyl-3-fluorophenylboronic acid serves as a direct precursor for synthesizing and optimizing such active ingredients, enabling the exploration of structure-activity relationships (SAR) around the aryl ring.

Organic Synthesis Methodology: Substrate for Optimizing Cross-Coupling Reaction Conditions

Due to the combined presence of an electron-withdrawing fluorine atom and a moderately bulky ethyl group, 4-ethyl-3-fluorophenylboronic acid is a valuable test substrate for developing and benchmarking new catalysts or reaction conditions for Suzuki-Miyaura couplings. Its reactivity profile allows researchers to evaluate catalyst tolerance to steric and electronic variations [2]. The high-yield benchmark from the closely related 4-ethylphenylboronic acid (94% yield) [5] provides a clear performance target for such optimization studies.

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